

Application of MK-0731 in combination with other chemotherapeutics

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Compound of Interest		
Compound Name:	MK-0731	
Cat. No.:	B1684023	Get Quote

Application Notes and Protocols for MK-0731 in Oncology Research

Disclaimer: The following information is based on available preclinical and Phase I clinical trial data for **MK-0731** as a monotherapy. No specific studies detailing the application of **MK-0731** in combination with other chemotherapeutics were identified in the conducted search. The provided protocols and data are intended for research and drug development professionals.

Introduction

MK-0731 is a potent and selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2] KSP is a motor protein essential for the proper separation of spindle poles during mitosis.[2][3] By inhibiting KSP, **MK-0731** induces mitotic arrest, leading to apoptosis in proliferating cancer cells.[1] This mechanism of action makes it a target for anti-cancer therapy, with the potential for reduced toxicity compared to microtubule-targeting agents like taxanes, as KSP is primarily expressed in dividing cells.[2][3] Preclinical studies have demonstrated its efficacy in various cancer cell lines, including those resistant to multi-drug therapies.[3] A Phase I clinical trial has evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[3][4][5]

Mechanism of Action

MK-0731 acts as a non-competitive, allosteric inhibitor of KSP.[1][3] It binds to a site on the KSP motor domain distinct from the ATP and microtubule binding sites, specifically in the

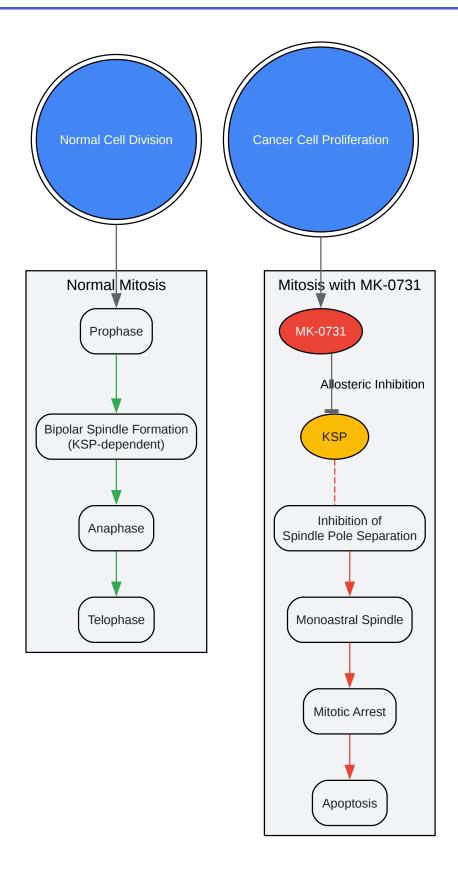


Methodological & Application

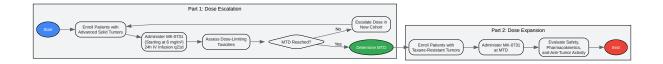
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α2/loop L5/helix α3 region.[3][6] This binding prevents the conformational changes necessary for KSP's motor activity, which is crucial for pushing the spindle poles apart during the formation of a bipolar spindle. The inhibition of KSP leads to the formation of characteristic monoastral spindles, where all chromosomes are arranged in a star-like cluster around a single centrosome.[3] This aberrant mitotic state triggers the spindle assembly checkpoint, ultimately leading to mitotic arrest and subsequent apoptotic cell death.[1]









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